![molecular formula C18H16N2S2 B13110873 (2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile](/img/structure/B13110873.png)
(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile is a complex organic compound featuring a thiazolidine ring, a phenylsulfanyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile typically involves the formation of the thiazolidine ring followed by the introduction of the phenylsulfanyl and nitrile groups. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the thiazolidine ring. This intermediate is then reacted with phenylsulfanylacetonitrile under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The phenylsulfanyl and nitrile groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
科学研究应用
(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: The compound’s unique chemical properties make it useful in materials science, particularly in the development of new polymers or coatings.
作用机制
The mechanism of action of (2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile involves its interaction with specific molecular targets. The thiazolidine ring and phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrile group may also play a role in binding to biological molecules, affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Phenylsulfanyl compounds: Molecules with phenylsulfanyl groups attached to various backbones.
Nitrile-containing compounds: Organic molecules featuring nitrile groups.
Uniqueness
(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C18H16N2S2 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile |
InChI |
InChI=1S/C18H16N2S2/c1-14-7-9-15(10-8-14)20-11-12-21-18(20)17(13-19)22-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3/b18-17- |
InChI 键 |
CPUFECYYLKIZMR-ZCXUNETKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N\2CCS/C2=C(/C#N)\SC3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)N2CCSC2=C(C#N)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)



![7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13110827.png)
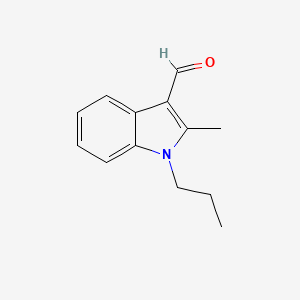
![2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13110849.png)
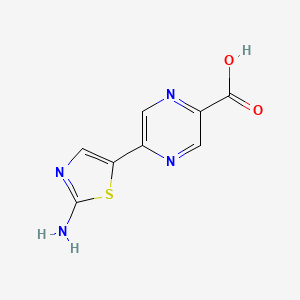
![2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B13110859.png)
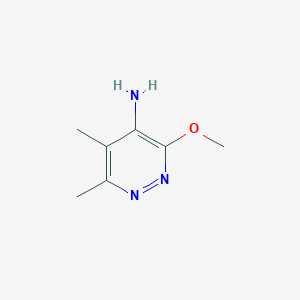
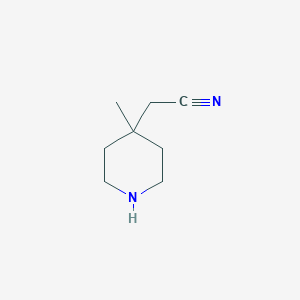
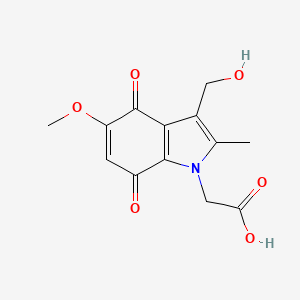
![2-(2-Ethylhexyl)-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13110908.png)
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
